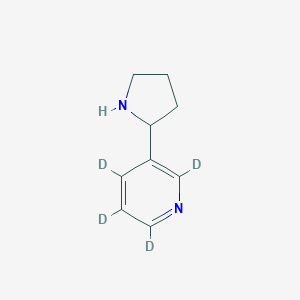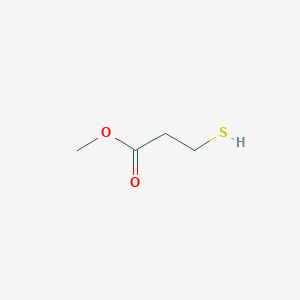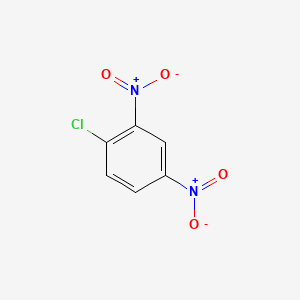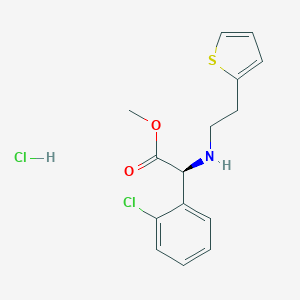
2-Chlorothioxanthone
説明
2-Chlorothioxanthone, also known as this compound, is a useful research compound. Its molecular formula is C13H7ClOS and its molecular weight is 246.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Photoinitiation
2-Chlorothioxanthone (CTX) is recognized for its role as a photoinitiator. CTX is involved in the reticulation of synthetic resins and the preparation of pharmaceuticals. It exhibits high absorption coefficients in the visible region (400–420 nm) and high triplet quantum yields, which are strongly dependent on the solvent polarity/hydroxylicity. This makes CTX a significant compound in photophysical studies and applications (Piñero Santiago et al., 2011).
Metabolic Susceptibility and Toxic Effects
The metabolic susceptibility of this compound has been a subject of study due to its wide use in UV curable resins and food packaging. Its residues have been frequently detected in human bodies. The compound significantly inhibits the enzymatic activities of cytochrome P450 (CYP1A2 and CYP3A4), crucial xenobiotic metabolizing enzymes, indicating its potential impact on human health. This research is vital for the safety risk assessment associated with this ubiquitous xenobiotic (Zhan et al., 2018).
Vibrational and Electronic Analysis as a Photosensitizer
A combined theoretical and experimental study was conducted on the geometric, electronic, and vibrational properties of this compound. The study delved into its potential as a photosensitizer, exploring its bimolecular quenching rate and interactions, which reflect the compound's reactivity and potential applications in various scientific and industrial fields (Ali et al., 2018).
Solvent Effects on Triplet State Structure
Research has shown that the triplet state reactivity and structure of CTX are influenced by chlorine substitution, providing insights into its photophysical behavior and applications. The time-resolved resonance Raman technique was employed to understand the structure of the lowest triplet excited state of CTX, revealing its increased triplet state reactivity compared to its parent compound, thioxanthone (TX) (Pandey et al., 2013).
Solvent-Induced Polarity Changes in Triplet Excited State
Solvent polarity significantly influences the triplet state structure and reactivity of CTX. Studies using time-resolved absorption and resonance Raman spectroscopies have highlighted how specific solvent effects, particularly hydrogen bonding, are more pronounced compared to nonspecific solvent effects, affecting the compound's photophysical properties and potential applications (Pandey & Umapathy, 2014).
作用機序
Target of Action
2-Chlorothioxanthone (2-Cl-TX) is a type of organic chemical compound . It is a derivative of thioxanthone (TX), which is known to play a unique role in photochemistry Given its similarity to tx, it may interact with similar targets, such as certain metal complexes .
Mode of Action
Tx, a similar compound, is known to act as a powerful photocatalyst in organic reactions . The first photoredox cycle commences with the excitation of TX by visible light irradiation. Its excited triplet state undergoes reduction to furnish a corresponding radical anion. This anion then reduces Ni (II) species to Ni (0) species, regenerating TX . It’s plausible that 2-Cl-TX may have a similar mode of action.
Biochemical Pathways
Given its photocatalytic properties, it may influence pathways involving photochemical reactions .
Result of Action
It has been reported that 2-cl-tx has significant toxic effects on human cyp1a2 and cyp3a4 enzymes, which are key xenobiotic metabolizing enzymes . This could potentially impact human health and safety risk assessment .
Action Environment
Given its photocatalytic properties, factors such as light exposure could potentially influence its action .
Safety and Hazards
2-Chlorothioxanthone should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .
生化学分析
Biochemical Properties
2-Chlorothioxanthone has been found to significantly inhibit the enzymatic activities of human CYP1A2 and CYP3A4 enzymes . These enzymes are key players in xenobiotic metabolism, which involves the breakdown of foreign substances in the body .
Cellular Effects
The inhibition of CYP1A2 and CYP3A4 enzymes by this compound can have significant effects on various types of cells and cellular processes . By inhibiting these enzymes, this compound can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the CYP1A2 and CYP3A4 enzymes . This binding leads to enzyme inhibition, which can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Metabolic Pathways
This compound is involved in the metabolic pathways of the CYP1A2 and CYP3A4 enzymes . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
2-chlorothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDADJXRUCOCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861667 | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-39-5 | |
| Record name | 2-Chlorothioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGS87T004B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















